1-propyl-1H-indole-5,6-diol
Description
1-Propyl-1H-indole-5,6-diol is a synthetic indole derivative characterized by a propyl substituent at the 1-position of the indole ring and hydroxyl groups at the 5- and 6-positions. Indole derivatives are well-known for their diverse biological activities, including roles in neurotransmitter regulation (e.g., serotonin analogs) and anticancer applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-propylindole-5,6-diol |
InChI |
InChI=1S/C11H13NO2/c1-2-4-12-5-3-8-6-10(13)11(14)7-9(8)12/h3,5-7,13-14H,2,4H2,1H3 |
InChI Key |
KGZSAZJZJMJKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-propyl-1H-indole-5,6-diol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another approach involves the use of p-toluenesulfonic acid in toluene to yield the desired indole product . Industrial production methods often involve multi-step processes that include the formation of intermediate compounds, followed by cyclization and functionalization to introduce the propyl and diol groups.
Chemical Reactions Analysis
1-propyl-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound has shown promise in biological studies due to its ability to interact with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-propyl-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its ability to interact with microbial cell membranes contributes to its antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 1-propyl-1H-indole-5,6-diol and other diols referenced in the evidence:
Key Observations :
- Aromatic vs. Aliphatic Diols : Unlike 1,6-hexanediol (a linear aliphatic diol used in polymer synthesis ), this compound’s aromatic indole core may confer rigidity and electronic properties suitable for pharmaceutical targeting.
- Biological Activity: Cembratriene-4,6-diol, a diterpenoid diol, exhibits antitumor activity by inhibiting tumor cell invasion . The indole diol’s structure could similarly interact with cellular pathways but with distinct selectivity due to its heterocyclic ring.
- Pharmacological Targeting : Oxysterol derivatives with diol groups (e.g., 3,6-diol steroids) activate hedgehog signaling for bone repair . The indole diol’s planar structure might enable different receptor interactions compared to steroidal diols.
Physicochemical Properties
While direct data for this compound are unavailable, comparisons can be inferred:
- Solubility : Aliphatic diols like 1,6-hexanediol are water-soluble due to terminal hydroxyl groups , whereas aromatic diols (e.g., indole derivatives) may exhibit lower solubility but higher lipid membrane permeability.
- Thermal Stability : Steroidal diols (e.g., oxysterols) have high melting points due to fused ring systems , whereas indole diols may decompose at lower temperatures because of their less rigid structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
